4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide
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Overview
Description
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, a methylpiperidine ring, and a fluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzamide Core: The synthesis begins with the preparation of 2-fluorobenzamide through the reaction of 2-fluorobenzoic acid with ammonia or an amine.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from 4-cyanopiperidine. The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Coupling Reaction: The final step involves coupling the brominated fluorobenzamide with the cyano-methylpiperidine derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives of the piperidine ring.
Scientific Research Applications
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzymatic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJZOSTJHPJOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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